molecular formula C12H10N4OS2 B2441440 N-(4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207050-86-9

N-(4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2441440
CAS No.: 1207050-86-9
M. Wt: 290.36
InChI Key: INVWJYBZNVXSGN-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C12H10N4OS2 and its molecular weight is 290.36. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c1-8-6-18-11(13-8)15-10(17)9-7-19-12(14-9)16-4-2-3-5-16/h2-7H,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVWJYBZNVXSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methyl group at the 4-position and a pyrrole ring, contributing to its unique chemical properties. The presence of these heterocycles is significant for its biological activity.

Property Details
Molecular Formula C₁₃H₁₂N₄O₁S₂
Molecular Weight 296.39 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as:

  • Kinases : The compound has been shown to inhibit key protein kinases involved in cancer progression, including EGFR and CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
  • Microbial Targets : It exhibits antimicrobial properties by inhibiting enzymes critical for microbial growth, suggesting potential as an antibacterial agent .

Antitumor Activity

Research indicates that compounds with similar thiazole and pyrrole structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies have demonstrated that derivatives of thiazole-pyrrole compounds can induce apoptosis in MCF-7 breast cancer cells, with IC50 values ranging from 6.10 μM to 6.49 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies show that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported between 3.12 μg/mL and 12.5 μg/mL .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored through SAR studies:

  • Thiazole Ring Modifications : Substituents on the thiazole ring significantly influence cytotoxicity; electron-donating groups enhance activity.
  • Pyrrole Ring Variations : The type of nitrogen heterocycle attached (e.g., pyrrole vs. imidazole) alters the compound's interaction with biological targets, affecting overall potency .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole-pyrrole derivatives:

  • Thiazolyl-Indole Derivatives : A series of thiazolyl-indole derivatives were synthesized and evaluated for their anticancer properties, revealing potent activity against multiple cancer cell lines .
  • Antimicrobial Screening : Compounds similar to this compound were screened for antibacterial activity, showing promising results against resistant bacterial strains .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrrole structures often exhibit significant antimicrobial properties. For example, N-(4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has shown promising activity against various pathogens, making it a candidate for further biological evaluation.

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Studies have demonstrated that similar thiazole-containing compounds can inhibit cancer cell proliferation in various cell lines, including breast (MCF-7) and prostate (PC3) cancer cells . In vitro testing has indicated that certain derivatives can outperform standard chemotherapeutic agents like 5-fluorouracil in terms of efficacy.

Case Study 1: Anticancer Activity

A study evaluated a series of thiazole-pyridine hybrids for their anticancer effects against multiple cancer cell lines. One derivative exhibited an IC50 value of 0.71 μM against MCF-7 cells, indicating strong potential as an anticancer agent compared to established treatments .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested for antibacterial activity against Gram-positive bacteria. The results showed minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL, demonstrating significant antibacterial properties .

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